molecular formula C9H18N2O3 B141567 tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate CAS No. 154656-94-7

tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate

Cat. No.: B141567
CAS No.: 154656-94-7
M. Wt: 202.25 g/mol
InChI Key: INNKXDJXQNXCJW-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(methylcarbamoyl)ethyl]carbamate is a chemical compound featuring both a tert-butoxycarbonyl (Boc) protected amine and a methylcarbamoyl group, making it a valuable building block in organic and medicinal chemistry research. The Boc group serves as a crucial protecting group for amines, allowing for selective reactions at other molecular sites during multi-step synthesis; it is stable under basic conditions but can be readily removed with acids to regenerate the free amine. This specific molecular architecture suggests its primary application as a key intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research for developing active ingredients. Compounds with similar protected diamine structures are frequently employed in the preparation of various pharmacologically active molecules. This product is strictly intended for research and development purposes in a laboratory setting. It is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and in accordance with all relevant safety regulations.

Properties

IUPAC Name

tert-butyl N-[3-(methylamino)-3-oxopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-5-7(12)10-4/h5-6H2,1-4H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNKXDJXQNXCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Reduction Route via N-tert-butyloxycarbonyl-1,2-ethylenediamine and Polyformaldehyde

Source: Chinese Patent CN104086460B

Process Summary:

  • Step (a):

    • React N-tert-butyloxycarbonyl-1,2-ethylenediamine with paraformaldehyde in an organic solvent (toluene or benzene) under acidic conditions (acetic acid or p-toluenesulfonic acid, 0.5–2% w/w relative to paraformaldehyde) at reflux temperature for 4–6 hours.
    • This produces 2-(N-isobutoxyformamido)ethyl isocyanide intermediate.
  • Step (b):

    • Reduce the intermediate with sodium borohydride in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 20–30°C for 3–5 hours.
    • This yields the target compound tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate.

Advantages:

  • High two-step reaction yield.
  • Lower cost and reduced waste generation.
  • Suitable for industrial scale-up.
Parameter Details
Starting materials N-tert-butyloxycarbonyl-1,2-ethylenediamine, paraformaldehyde
Solvents Toluene or benzene (step a), THF or DMF (step b)
Acid catalyst Acetic acid or p-toluenesulfonic acid (0.5-2% w/w)
Temperature Reflux (step a), 20–30°C (step b)
Reaction time 4–6 h (step a), 3–5 h (step b)
Reducing agent Sodium borohydride

Synthesis from tert-butyl methyl(2-(methylamino)ethyl)carbamate via Carbamoylation

Source: US Patent US20220213099A1

Process Summary:

  • Starting from tert-butyl methyl(2-(methylamino)ethyl)carbamate, the compound is treated in dichloromethane with pyridine as a base.
  • Carbamoylation reagents (e.g., methyl isocyanate or equivalents) are added to introduce the methylcarbamoyl group.
  • The reaction is typically performed under stirring at ambient or controlled temperature.

Notes:

  • This method is a modification of existing carbamate protection and carbamoylation chemistry.
  • The process conditions are mild, suitable for sensitive substrates.

Multi-Step Synthesis Involving Carbon Tetrabromide and Triphenylphosphine

Process Summary:

  • A multi-step reaction involving:

    • Treatment with carbon tetrabromide and triphenylphosphine in tetrahydrofuran.
    • Reaction with N,N-dimethylformamide.
    • Final step with sodium methylate in methanol.
  • This sequence leads to the formation of tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate, a related carbamate derivative.

Relevance:

  • Although this method is more complex and targeted at a related compound, it illustrates the use of halogenation and nucleophilic substitution in carbamate synthesis.

Alternative Synthetic Routes and Notes

  • Other methods involve the reaction of N-BOC-protected amines with sulfonyl chlorides followed by methylamine substitution, but these often suffer from poor selectivity and difficult purification.
  • Industrially, methods favor those with minimal by-products and easy purification, such as the two-step reduction route described above.

Comparative Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Disadvantages
Two-step reduction (CN104086460B) (a) N-BOC-ethylenediamine + paraformaldehyde (acidic reflux) (b) Reduction with NaBH4 Toluene/benzene, acetic acid, NaBH4, THF/DMF High yield, low cost, scalable Requires handling isocyanide intermediate
Carbamoylation (US20220213099A1) Carbamoylation of tert-butyl methyl(2-(methylamino)ethyl)carbamate CH2Cl2, pyridine, methyl isocyanate or equivalent Mild conditions, straightforward Limited detailed yield data
Multi-step halogenation (Chemicalbook) CBr4/PPh3, DMF, NaOMe/MeOH THF, methanol Demonstrates complex functionalization Multi-step, complex reagents

Research Findings and Industrial Relevance

  • The two-step reduction method is favored for industrial applications due to its balance of yield, cost efficiency, and environmental considerations (reduced waste).
  • The carbamoylation method provides a convenient laboratory-scale approach with mild conditions but may require optimization for scale-up.
  • Multi-step halogenation routes are more specialized and less commonly used for this specific compound due to complexity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the replacement of the tert-butyl group.

Major Products Formed

    Oxidation: Oxidized products such as oxides and hydroxyl derivatives.

    Reduction: Reduced products such as primary and secondary amines.

    Substitution: Substituted carbamates with various functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate is used as a protecting group for amines during peptide synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its stability and reactivity make it suitable for labeling and modifying biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. This compound’s stability and controlled release properties make it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility and ease of handling make it a valuable intermediate in large-scale production .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability. The presence of the 3-(methylamino)-3-oxopropyl group allows for specific interactions and reactions that are not possible with other similar compounds.

Biological Activity

Tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate is a compound of significant interest in pharmaceutical and biological research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H18N2O3
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 112257-19-9

The compound features a tert-butyl group that provides steric hindrance, enhancing its stability and reactivity in biochemical applications. The carbamate moiety is significant for its role in enzyme interactions and potential as a prodrug.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may modulate the activity of specific enzymes, thereby influencing biochemical pathways critical for cellular function.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic processes.
  • Receptor Interaction : It could bind to specific receptors, altering signaling pathways within cells.

1. Anti-inflammatory Activity

In studies involving related carbamate derivatives, compounds similar to this compound have demonstrated promising anti-inflammatory properties. For instance, a series of substituted phenylcarbamates showed significant inhibition of inflammation in animal models, with percentage inhibition values ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

CompoundPercentage InhibitionTime Frame
4a54.239%9-12 hours
4i39.021%9-12 hours

2. Cholinesterase Inhibition

Research on carbamate derivatives has indicated their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with similar structures exhibited IC50 values ranging from 1.60 µM to 311 µM, suggesting that this compound may also possess cholinesterase inhibitory activity .

EnzymeIC50 Range (µM)
Acetylcholinesterase (AChE)1.60 - 311.0
Butyrylcholinesterase (BChE)Lower values than AChE

Study on Anti-inflammatory Effects

A study conducted on a series of phenylcarbamate derivatives demonstrated that compounds with structural similarities to this compound exhibited notable anti-inflammatory effects in carrageenan-induced rat paw edema models. The results indicated that these compounds could serve as therapeutic agents for inflammatory conditions .

Cholinesterase Inhibition Study

Another study highlighted the ability of certain carbamate derivatives to inhibit cholinesterases effectively. Among the tested compounds, some showed stronger inhibition than established drugs like rivastigmine and galantamine, indicating the potential utility of this compound in treating neurodegenerative diseases characterized by cholinergic dysfunction .

Q & A

Basic: What coupling reagents and conditions are optimal for synthesizing tert-butyl carbamate derivatives?

The synthesis of tert-butyl carbamates often employs carbodiimide-based coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). These reagents facilitate condensation between tert-butyl-protected amines and carboxylic acids, minimizing racemization and improving yield . Optimization involves adjusting reaction temperature (typically 0–25°C), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios (1:1.2 molar ratio of amine to coupling reagent). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Advanced: How can enantioselective synthesis be applied to tert-butyl carbamate intermediates?

Enantioselective synthesis of tert-butyl carbamates may involve chiral auxiliaries or catalytic asymmetric methods. For example, iodolactamization has been utilized as a key step to introduce stereocenters in carbamate intermediates, as demonstrated in the synthesis of CCR2 antagonists. Chiral catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru or Rh) can induce enantioselectivity during carbamate formation. Reaction monitoring via chiral HPLC or NMR (using chiral shift reagents) validates enantiomeric excess (>90% ee) .

Basic: Which analytical techniques are critical for validating the purity and structure of tert-butyl carbamate derivatives?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity, while LC-MS identifies molecular ions (e.g., [M+H]⁺).
  • Spectroscopy : ¹H/¹³C NMR verifies structural integrity (e.g., tert-butyl protons at δ 1.2–1.4 ppm; carbamate carbonyl at δ 150–160 ppm in ¹³C).
  • Elemental Analysis : Matches experimental vs. theoretical C/H/N/O percentages (deviation <0.4%).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .

Advanced: How can researchers resolve contradictions in spectroscopic or chromatographic data for carbamate derivatives?

Contradictions often arise from impurities, solvent artifacts, or conformational isomerism. Strategies include:

  • Multi-Technique Cross-Validation : Combine NMR (COSY, HSQC) with IR (amide I band ~1650 cm⁻¹) to confirm functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguous molecular ion peaks (mass accuracy <5 ppm).
  • Dynamic Light Scattering (DLS) : Detect aggregation in solution-phase studies.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts or optimize geometries, aligning theoretical and experimental data .

Stability: What methodologies assess the stability of tert-butyl carbamates under varying experimental conditions?

  • Forced Degradation Studies : Expose compounds to stressors (acid/base hydrolysis, oxidation with H₂O₂, UV light) and monitor degradation via HPLC.
  • pH-Dependent Stability : Use buffer solutions (pH 1–13) to identify hydrolysis-prone conditions.
  • Long-Term Storage Tests : Store samples at –20°C, 4°C, and 25°C (60% humidity) for 1–12 months, analyzing purity periodically.
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-lives (t₁/₂) using Arrhenius plots for accelerated aging studies .

Computational: How does chemical software enhance the design and optimization of tert-butyl carbamate synthesis pathways?

Software tools like Schrödinger Suite or Gaussian enable:

  • Retrosynthetic Analysis : Predict feasible routes using Pistachio or Reaxys databases.
  • Transition-State Modeling : Identify energy barriers for key steps (e.g., carbamate coupling).
  • Solvent Optimization : COSMO-RS simulations select solvents with optimal polarity and solubility parameters.
  • Virtual Screening : Prioritize coupling reagents or catalysts based on binding affinity (docking scores) .

Structural Analysis: What advanced techniques determine the crystal structure and supramolecular interactions of tert-butyl carbamates?

  • X-Ray Crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., N–H···O=C interactions).
  • Powder XRD : Confirms crystallinity and polymorphism.
  • DSC (Differential Scanning Calorimetry) : Measures melting points and phase transitions.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) using CrystalExplorer .

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